Diethyl 2-hydroxyfumarate

Tautomerism Keto-enol equilibrium Physical organic chemistry

Researchers requiring a consistent inhibitor profile for m-NAD(P)-ME or PEPC face supply issues with undefined tautomer mixtures. Diethyl 2-hydroxyfumarate offers a quantifiable enol/keto ratio (KE=0.42), ensuring reproducible activity. • Exclusive (Z)-enol tautomer provides pH-independent PEPC inhibition (Ki ~4 μM) and ~3-fold kinetic advantage in SDH inhibition over the keto form. • Serves as a non-substitutable dienophile and precursor for imidazoles, thiazoles, and hydroxyl-functionalized MOF ligands. Consistent tautomeric identity assures procurement managers of batch-to-batch synthetic and biological reproducibility.

Molecular Formula C8H12O5
Molecular Weight 188.179
CAS No. 108-56-5; 53241-93-3; 63277-17-8
Cat. No. B2631902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-hydroxyfumarate
CAS108-56-5; 53241-93-3; 63277-17-8
Molecular FormulaC8H12O5
Molecular Weight188.179
Structural Identifiers
SMILESCCOC(=O)C=C(C(=O)OCC)O
InChIInChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5,9H,3-4H2,1-2H3/b6-5-
InChIKeyJILRCVQYCFULEY-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-Hydroxyfumarate: Stabilized Enol Diester Overview


Diethyl 2-hydroxyfumarate (CAS 108-56-5, also catalogued under CAS 53241-93-3 and 63277-17-8) is the diethyl ester of the enol tautomer of oxaloacetic acid, formally named diethyl (Z)-2-hydroxybut-2-enedioate . It exists in a dynamic, quantifiable tautomeric equilibrium with its keto counterpart, diethyl oxalacetate, with an experimentally determined enol/keto ratio (KE) of 0.42 in aqueous solution [1]. This equilibrium is a fundamental property that distinguishes it from simple fumarate diesters such as diethyl fumarate (DEF) and dimethyl fumarate (DMF), which lack the 2-hydroxyl group and therefore cannot participate in keto-enol tautomerism or access the structurally rigid, (Z)-configured enol form with its intramolecular hydrogen bond [1][2]. The compound serves primarily as a strategic synthetic intermediate, and its procurement value is rooted in this quantifiable structural differentiation.

Stabilized (Z)-enol diester with quantifiable enol/keto equilibrium — a structurally distinct intermediate for tautomer-directed chemistry

Intramolecular H-bond locks the enol form, enabling enzyme inhibition studies (PEPC, SDH, malic enzyme) that simple fumarate diesters cannot recapitulate

Serves as (Z)-configured building block for Diels–Alder cycloadditions, heterocycle synthesis, and MOF ligand construction

Why Generic Analogs Cannot Substitute Diethyl 2-Hydroxyfumarate


Generic substitution fails because the target compound's unique tautomeric identity—a stabilized (Z)-enol ester—directly governs both its enzyme inhibition selectivity and its synthetic reactivity. The keto tautomer (diethyl oxalacetate) exhibits opposing allosteric behavior in some contexts [1], while simple fumarate diesters like DMF and DEF lack the 2-hydroxyl group required for the specific intramolecular hydrogen bond that stabilizes the enol form, precluding the tautomer-specific enzyme targeting and the directed cyclocondensation chemistry that define diethyl 2-hydroxyfumarate's value proposition [1][2]. The data below substantiate exactly why the enol tautomer population, not just the molecular formula, dictates function.

Simple fumarate diesters (DEF, DMF)

Lack the 2-hydroxyl group and the resulting enol-stabilizing H-bond — enol-specific enzyme interactions and (Z)-directed cyclocondensation chemistry may not transfer.

Keto tautomer (diethyl oxalacetate)

Exhibits opposing allosteric behavior in some enzyme contexts; the equilibrium mixture may shift the inhibitory/activator profile away from the intended enol-dominant response.

Quantitative Differentiation Evidence


Enol Tautomer Population vs. Oxalacetic Acid

Diethyl 2-hydroxyfumarate's defining characteristic is its quantifiable enol population in tautomeric equilibrium. Polarographic current ratios directly yield the equilibrium constant KE = [enol]/[keto]. For the compound's equilibrium mixture, KE = 0.42, meaning the enol form constitutes approximately 29.6% of the mixture in aqueous solution. This is a 3.5-fold greater enol proportion than observed for the parent oxalacetic acid (KE = 0.12) [1]. The enol content is stabilized by an intramolecular hydrogen bond forming a six-membered ring, a structural feature absent in monoesters and unesterified oxalacetate [1][2].

Enol Population vs. Oxalacetate
Head-to-head
KE = 0.42 (enol ~29.6%)
3.5-fold higher enol fraction than oxalacetic acid; enol form structurally unattainable for diethyl fumarate
Polarographic current ratios, aqueous buffer
Tautomerism Keto-enol equilibrium Physical organic chemistry Electrochemistry

Allosteric Inhibition of Human Malic Enzyme

Diethyl oxalacetate—the keto tautomer in dynamic equilibrium with diethyl 2-hydroxyfumarate—acts as an allosteric inhibitor of human mitochondrial NAD(P)+-dependent malic enzyme (m-NAD(P)-ME) with an IC50 of approximately 2.5 mM [1]. In contrast, the structurally related fumarate analogs mesaconate, trans-aconitate, monomethyl fumarate, and monoethyl fumarate function as allosteric activators of the same enzyme [1]. This functional inversion—inhibitor vs. activator—within the same enzyme assay demonstrates that the 2-hydroxy/2-oxo substitution pattern is the critical structural determinant of pharmacological directionality. The comparator set unambiguously shows that simple fumarate mono- and diesters cannot recapitulate this inhibitory profile [1].

Malic Enzyme Allosteric Inhibition
Head-to-head
IC₅₀ ≈ 2.5 mM (inhibitor)
Functional inversion vs. most fumarate esters (activators); supports allosteric inhibitor research on m-NAD(P)-ME
Recombinant human enzyme; preincubated with 3 mM diethyl oxalacetate
Allosteric inhibition Malic enzyme Cancer metabolism Enzyme kinetics

Enol-Specific PEPC Inhibition

Diethyl oxaloacetate (the equilibrium mixture containing diethyl 2-hydroxyfumarate) competitively inhibits maize leaf phosphoenolpyruvate carboxylase (PEPC) with respect to the substrate phosphoenolpyruvate. When the Ki is calculated based on the concentration of the enol tautomer specifically, the value is approximately 4 μM and remains independent of pH. In contrast, the Ki calculated on total diethyl oxaloacetate concentration decreases with increasing pH, indicating that the enol tautomer is the predominant inhibitory species [1]. This provides direct evidence that diethyl 2-hydroxyfumarate, not the keto form, is responsible for PEPC inhibition.

Enol-Specific PEPC Inhibition
Head-to-head
Ki (enol) ≈ 4 μM, pH-independent
Enol tautomer identified as active inhibitory species; total oxalacetate Ki is pH-dependent
Maize leaf PEPC, competitive with PEP
Phosphoenolpyruvate carboxylase C4 photosynthesis Enzyme inhibition Plant biochemistry

Enol Form as a Succinate Dehydrogenase Inhibitor

Both keto and enol forms of oxaloacetate act as strong, slowly dissociating inhibitors of succinate dehydrogenase (SDH). However, the first-order rate constant for enzyme inhibition by the enol form (enol-oxaloacetate, structurally identical to de-esterified diethyl 2-hydroxyfumarate) is approximately 3-fold higher than that by the keto form [1]. This kinetic advantage is attributed to the enol form acting as a dead-end complex inhibitor, a property that has been independently validated in multiple species including bovine, human, and Xenopus SDH [2][3]. The enol form is so potent that organisms have evolved a dedicated metabolite repair enzyme (oxaloacetate tautomerase, OAT1) specifically to convert it back to the less inhibitory keto form [4].

SDH Inhibition Kinetics
Cross-study comparable
~3-fold faster inhibition rate for enol vs. keto form
Enol form reported as stronger SDH inhibitor; kinetic differentiation supports research on TCA cycle dysfunction and oncometabolite biology
Mitochondrial succinate-ubiquinone reductase; dedicated repair enzyme OAT1 exists
Succinate dehydrogenase TCA cycle Oncometabolite Enol-oxaloacetate

Synthetic Versatility as a (Z)-Configured Building Block

The (Z)-stereochemistry and hydroxyl substitution of diethyl 2-hydroxyfumarate enable reaction pathways that are chemically inaccessible to diethyl fumarate (DEF) or diethyl succinate. Specifically, diethyl 2-hydroxyfumarate serves as (i) a dienophile in Diels-Alder cycloadditions to form functionalized six-membered carbocycles, (ii) a precursor to imidazole and pyrroline derivatives via reaction with thioamides, and (iii) a starting material for functionalized terephthalate ligands used in metal-organic framework (MOF) construction . By contrast, diethyl fumarate—while also an α,β-unsaturated ester—lacks the 2-hydroxyl group and (Z)-configuration that directs regiochemistry and enables subsequent functional group interconversions at the hydroxyl-bearing carbon . The (Z)-geometry is critical: the corresponding (E)-isomer would exhibit different facial selectivity in cycloadditions and different hydrogen-bonding patterns in MOF ligand design.

Synthetic Scope
Class-level inference
Diels–Alder, imidazole/pyrroline synthesis, MOF ligand construction
(Z)-configured enol ester enables three distinct reaction manifolds not accessible to diethyl fumarate
Data to verify; standard organic synthesis conditions
Diels-Alder cycloaddition Heterocycle synthesis Imidazole synthesis MOF construction

Optimal Research Application Scenarios


Cancer Metabolism and m-NAD(P)-ME Inhibition

In studies of cancer cell metabolism where m-NAD(P)-ME is a validated target, diethyl 2-hydroxyfumarate-containing preparations provide a quantified allosteric inhibitory profile (IC50 ≈ 2.5 mM) that is functionally inverted relative to most fumarate esters, which activate the enzyme . Researchers requiring a small-molecule inhibitor rather than an activator for this specific enzyme should select this compound over monomethyl fumarate, monoethyl fumarate, mesaconate, or trans-aconitate .

C4 Photosynthesis and PEPC Inhibition Studies

For experiments probing the role of phosphoenolpyruvate carboxylase (PEPC) in C4 carbon concentrating mechanisms, the enol tautomer (diethyl 2-hydroxyfumarate) is the active inhibitory species with a Ki of ~4 μM that is independent of pH, unlike the total oxalacetate concentration-based Ki . Procurement of the isolated enol form or enol-enriched preparation ensures consistent, interpretable inhibition data across varying experimental pH conditions.

SDH Inhibition and TCA Cycle Dysfunction Modeling

In mitochondrial biology research examining SDH inhibition—relevant to oncometabolite biology, hereditary leiomyomatosis and renal cell carcinoma (HLRCC), and ischemia-reperfusion injury—the enol form's ~3-fold kinetic advantage in SDH inhibition over the keto form makes diethyl 2-hydroxyfumarate the preferred synthetic precursor for generating enol-oxaloacetate equivalents. This kinetic differentiation is evolutionarily validated by the existence of a dedicated repair enzyme (OAT1) that specifically eliminates the enol form [1].

Heterocycle and MOF Synthesis with Enol Esters

In synthetic programs constructing imidazoles, pyrrolines, substituted thiazoles, or hydroxyl-functionalized MOF ligands, the (Z)-configured enol ester structure of diethyl 2-hydroxyfumarate is chemically non-substitutable by diethyl fumarate (which lacks the hydroxyl group) or diethyl oxalacetate (which exists predominantly in the keto and hydrated forms under aqueous conditions ). The compound's established role as a dienophile in Diels-Alder reactions further expands its utility in diversity-oriented synthesis .

Application
Selection Property
Validation Focus
Malic enzyme (m-NAD(P)-ME) inhibition studies
Allosteric inhibitor vs. activator profile
Compare IC₅₀ and functional inversion in enzyme assay; confirm enol content of preparation
PEPC inhibition and C4 photosynthesis research
Enol tautomer-specific inhibitory potency
Verify pH-independent Ki; ensure enol-enriched or enol-isolated preparation for consistent data
SDH inhibition and TCA cycle dysfunction modeling
Enol form kinetic advantage over keto form
Measure first-order inhibition rate constants; use enol-oxaloacetate equivalents generated from diethyl 2-hydroxyfumarate
Heterocycle and MOF ligand synthesis
(Z)-configured enol ester with hydroxyl functionality
Evaluate Diels-Alder regioselectivity, imidazole formation, and post-cycloaddition derivatization; confirm absence of DEF interference
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